2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . For example, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis
The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Metal Coordination and NO Delivery
Compounds structurally related to 2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide have been synthesized with the capability to form coordinate bonds with metal ions like Mn(II) and Fe(II), further allowing for the coordination of nitric oxide (NO). These complexes are designed for targeted NO delivery to biological sites, such as tumors, releasing NO upon irradiation with long-wavelength light. This application suggests a potential for therapeutic interventions, particularly in cancer treatment, by exploiting the unique chemical properties of these compounds (Yang et al., 2017).
Fluorescent Chemosensors
The chemical structure of related compounds enables their use as highly selective fluorescent sensors for metal ions, such as Zn(2+), distinguishing them from other cations in solution. This specificity is achieved through structural modifications that allow for different binding modes with metal ions, leading to significant fluorescence enhancement. Such sensors offer a powerful tool for the detection and analysis of metal ions in various environmental and biological contexts, demonstrating the versatility of these compounds in analytical chemistry (Li et al., 2014).
Pharmacological Inhibitors
Another area of application is the development of novel 3-quinoline carboxamides as selective inhibitors for specific kinases, such as the ataxia telangiectasia mutated (ATM) kinase. These compounds, through structural optimization, exhibit potent inhibition of ATM kinase with favorable ADME properties for oral administration. The specificity and efficacy of these inhibitors underline the potential of such compounds in therapeutic strategies targeting kinase-related diseases, including certain cancers (Degorce et al., 2016).
Mechanism of Action
Target of Action
The compound “2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide” is a derivative of indole and quinoline . Indole derivatives are known to bind with high affinity to multiple receptors , and quinoline derivatives have been found to exhibit interesting pharmaceutical and biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological effects due to their interaction with multiple receptors .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide are largely derived from its quinoline structure . Quinoline is an important pharmacophoric moiety, and compounds containing this structure have been screened against various biochemical targets
Molecular Mechanism
It is known that quinoline-based compounds can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Properties
IUPAC Name |
2-chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-16-13(5-3-9-20-16)17(23)21-11-10-19-15-8-7-12-4-1-2-6-14(12)22-15/h1-9H,10-11H2,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVFAGFWPBBPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCCNC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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